

3-Bromo-7-nitroindazole protein crystallography complex structure

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Compound Focus: 3-Bromo-7-Nitroindazole

CAS No.: 74209-34-0

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Complex Structures and Experimental Data

The table below summarizes the key crystallographic structures of 3-Br-7-NI bound to NOS.

| PDB ID | Protein Source | Resolution | Key Finding / Inhibition Mechanism | Ligand Code | Reference |
|-------------------|--------------------------------------|------------|---|---------------------------------|--|
| 1M9R [1] | Human endothelial NOS (eNOS) | 2.56 Å | Induces conformational change in Glu361, can bind to active and pterin sites. [1] [2] | INE [1] | Rosenfeld et al. (2002), <i>Biochemistry</i> [1] |
| 4UQS [3] | <i>Bacillus subtilis</i> NOS (bsNOS) | 2.15 Å | Used to analyze inhibitor binding and assist in identifying native redox partners. [3] | INE [3] | Holden et al. (2014), <i>JBC</i> [3] |
| Not Specified [4] | Endothelial NOS (eNOS) | 1.65 Å | Adopts altered conformation; key glutamate residue swings out, perturbing heme propionate and | Information missing from source | Fedorov et al. (2001), <i>Biochemistry</i> [4] |

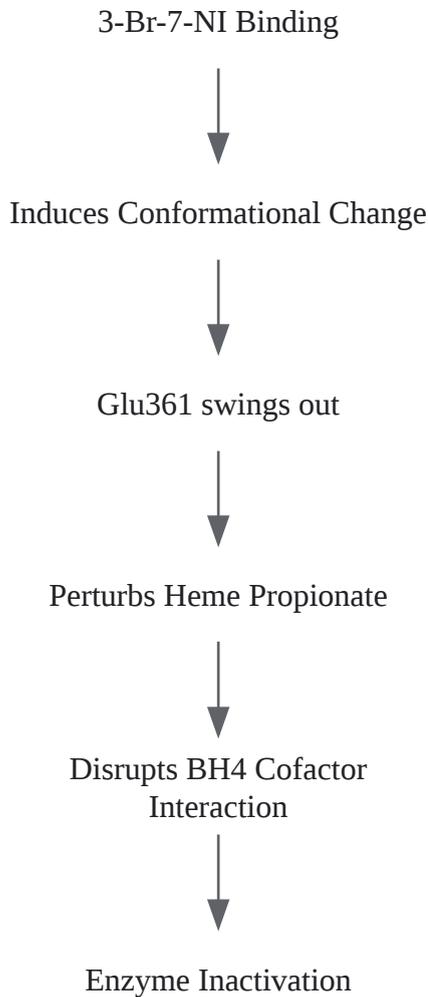
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|--------|----------------|------------|---------------------------------------|-------------|-----------|
| | | | eliminating cofactor interaction. [4] | | |

Mechanism of Action and Structural Insights

Crystallographic analyses reveal that 3-Br-7-NI inhibits NOS through a novel, indirect mechanism rather than simply competing with the substrate in the active site. [4]

- **Induced Conformational Change:** The binding of 3-Br-7-NI forces a key **glutamate residue (Glu361 in eNOS)** to swing away from its original position. [4] [1] This is a significant structural rearrangement of the active site.
- **Perturbation of the Cofactor Interaction:** This movement of the glutamate disrupts one of the **heme propionate groups**. This perturbation eliminates the crucial interaction between the heme and the essential cofactor **tetrahydrobiopterin (BH4)**. [4] By disrupting the cofactor binding, the enzyme is effectively inactivated.
- **Dual Binding Mode:** Structural studies have shown that 3-Br-7-NI and similar nitroindazoles can bind not only to the substrate active site but also to the **pterin cofactor site**, depending on the specific complex. [1] [2]

The diagram below illustrates this unique inactivation mechanism.



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Research Applications and Neuroprotective Evidence

3-Br-7-NI is widely used in research as a selective inhibitor of neuronal NOS (nNOS). Preclinical studies have demonstrated its neuroprotective properties, providing a rationale for its structural investigation.

- **In Vivo Neuroprotection:** Studies in rat models have shown that 3-Br-7-NI can **attenuate brain ischemic injury** following stroke, an effect particularly observed in models of diabetic stroke. [5] [6] The proposed mechanism involves the inhibition of nNOS-derived NO, which reduces **endoplasmic reticulum (ER) stress** and associated apoptosis in neurons. [5]
- **Impact on Learning and Memory:** As a tool to understand NO signaling in the brain, 3-Br-7-NI has been shown to **impair spatial learning and memory** in rats when administered chronically, without

affecting locomotor activity or blood pressure. [7] [6] This underscores the role of nNOS in cognitive function.

Experimental Protocols for Crystallography

The general methodology for determining the NOS/3-Br-7-NI complex structures involves standard protein crystallography techniques, as referenced in the PDB entries. [1] [3]

- **Protein Expression and Purification:** The oxygenase domain of NOS (e.g., human eNOS for 1M9R) is typically expressed in *E. coli* and purified to homogeneity. [1]
- **Complex Formation and Crystallization:** The purified protein is co-crystallized with 3-Br-7-NI to form the inhibitor-enzyme complex. [1]
- **Data Collection and Processing:** X-ray diffraction data are collected, often at synchrotron facilities. Data are then processed and scaled using software like **MOSFLM** and **SCALEPACK**. [1] [3]
- **Structure Solution and Refinement:** The structure is solved by molecular replacement if a related structure is available. Iterative cycles of model building and refinement are performed using programs such as **CNS** and **REFMAC**. [1] [3]

Key Takeaways for Researchers

- **Unique Mechanism:** 3-Br-7-NI inactivates NOS not by direct competition, but by inducing a conformational change that disrupts the essential cofactor (BH4) binding. [4]
- **Structural Basis for Inhibition:** The available crystal structures (e.g., **1M9R**, **4UQS**) provide a high-resolution view of this mechanism and are invaluable tools for structure-based drug design. [1] [3]
- **Research Tool and Lead Compound:** The well-documented neuroprotective effects of 3-Br-7-NI in animal models, combined with its structural characterization, make it both a vital research tool for studying NO biology and a potential starting point for developing therapeutics for neurodegenerative conditions and stroke. [5] [6]

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